Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-

Description

Chemical Classification and IUPAC Nomenclature

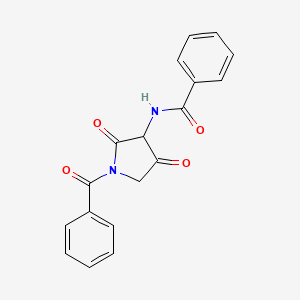

Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- belongs to the benzamide class of organic compounds, which feature a benzene ring connected to a carboxamide group. The IUPAC name N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide systematically describes its structure:

- Parent structure : Pyrrolidin-3-yl group (a five-membered saturated ring containing one nitrogen atom).

- Substituents :

- A benzoyl group (C₆H₅C=O) at position 1 of the pyrrolidinone ring.

- Two ketone groups (=O) at positions 2 and 4, forming a 2,4-dioxopyrrolidine scaffold.

- A benzamide group (C₆H₅CONH-) attached to the nitrogen atom at position 3.

This nomenclature aligns with IUPAC rules by prioritizing functional groups in descending order of seniority (amide > ketone > hydrocarbon substituents). The compound’s structural complexity is further illustrated by its SMILES notation: C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3, which highlights the connectivity of the two aromatic rings and the dioxopyrrolidine core.

Table 1: Key Molecular Descriptors of Benzamide, N-(1-Benzoyl-2,4-Dioxo-3-Pyrrolidinyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₄ |

| Molecular Weight | 322.3 g/mol |

| InChI Key | LIYTWXYEOPFFCB-UHFFFAOYSA-N |

| CAS Registry Number | 22747-91-7 |

| Topological Polar Surface | 86.6 Ų |

Historical Context of Benzamide Derivatives in Organic Chemistry

Benzamide derivatives have played a pivotal role in organic chemistry since the 19th century, serving as precursors to pharmaceuticals, agrochemicals, and materials. The unsubstituted benzamide (C₆H₅CONH₂) was first synthesized in 1847 via the reaction of benzoyl chloride with ammonia, marking the beginning of extensive exploration into its derivatives.

The structural modification of benzamide accelerated in the 20th century with the advent of novel synthetic methodologies. For instance, the development of Ullmann couplings and Friedel-Crafts acylations enabled the introduction of aromatic and heterocyclic groups onto the benzamide scaffold. The compound N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)benzamide exemplifies this trend, combining a benzamide group with a dioxopyrrolidine heterocycle—a structure that enhances hydrogen-bonding capacity and metabolic stability.

Synthetic Milestones :

- Oxidative Amination : A 2014 study demonstrated the metal-free oxidative coupling of styrenes and amines to form benzamides, providing a sustainable route to N-substituted derivatives.

- Heterocyclic Functionalization : The integration of pyrrolidinone rings into benzamide frameworks, as seen in this compound, reflects advancements in cyclocondensation and ketone-amide coupling reactions.

Table 2: Evolution of Benzamide Derivative Synthesis

| Era | Methodology | Key Innovation |

|---|---|---|

| 19th Century | Ammonolysis of Benzoyl Chloride | Foundation of benzamide chemistry |

| Mid-20th Century | Friedel-Crafts Acylation | Introduction of aromatic substituents |

| 21st Century | Oxidative Coupling | Metal-free, green synthesis techniques |

The pharmacological relevance of benzamide derivatives—such as antiemetics (e.g., metoclopramide) and antipsychotics (e.g., sulpiride)—has driven research into structurally complex variants like N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)benzamide. These compounds often exhibit enhanced target selectivity due to their rigid heterocyclic cores and diversified hydrogen-bonding motifs.

Properties

CAS No. |

22747-91-7 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide |

InChI |

InChI=1S/C18H14N2O4/c21-14-11-20(17(23)13-9-5-2-6-10-13)18(24)15(14)19-16(22)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,19,22) |

InChI Key |

LIYTWXYEOPFFCB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves several steps. One common method includes the reaction of 3-pyrrolidinone with benzoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide and pyrrolidine-dione groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the benzamide bond yields benzoic acid and a pyrrolidine-dione amine derivative.

-

Basic Hydrolysis : The pyrrolidine-dione ring opens under strong alkaline conditions (e.g., NaOH/EtOH), forming a dicarboxylic acid intermediate.

Table 1: Hydrolysis Products and Conditions

| Conditions | Major Products | Byproducts |

|---|---|---|

| HCl (1M, reflux) | Benzoic acid + Pyrrolidinone derivative | Trace amide intermediates |

| NaOH/EtOH (Δ) | Dicarboxylic acid | CO₂ evolution |

Nucleophilic Substitution

The electron-deficient pyrrolidine-dione ring facilitates nucleophilic attacks:

-

Amination : Reaction with primary amines (e.g., methylamine) at the C-3 position forms substituted pyrrolidine derivatives .

-

Thiolysis : Thiols (e.g., benzyl mercaptan) substitute the dioxo oxygen, producing thioether-linked analogs.

Key Reaction Example

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Arylmethylene Malononitriles : Forms pyrazolo[1,5-a]pyrimidines via Michael addition and cyclization (e.g., 10a–c ) .

-

With Cyclic Ketones : Produces cyclopenta- or cyclohexa-fused pyrimidines (e.g., 8a,b ) under piperidine-catalyzed conditions .

Table 2: Cyclization Products

| Reactant | Conditions | Product (Yield%) |

|---|---|---|

| Arylmethylene malononitrile | Piperidine/EtOH, Δ | 10a–c (72–85%) |

| 2-Oxocyclopentylidene | Piperidine acetate, Δ | 8a (68%) |

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes nitration and sulfonation:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the meta position relative to the amide group .

-

Sulfonation (H₂SO₄, SO₃): Forms sulfonic acid derivatives, enhancing water solubility .

Biological Interactions

The pyrrolidine-dione moiety enables interactions with biological targets:

-

Enzyme Inhibition : Binds to ATP pockets in kinases via hydrogen bonding with the dioxo group .

-

Receptor Modulation : The benzoyl group stabilizes interactions with hydrophobic receptor pockets.

Key Structural Insights

-

Conformational Flexibility : The pyrrolidine ring adopts envelope conformations, optimizing binding to sterically constrained targets .

-

Electron-Withdrawing Effects : The dioxo group increases electrophilicity, enhancing reactivity in nucleophilic environments .

Stability Under Thermal and Oxidative Conditions

-

Thermal Degradation : Decomposes above 200°C, releasing CO and benzaldehyde.

-

Oxidative Stability : Resists oxidation by common agents (e.g., H₂O₂) but reacts with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound has been studied for its effects on cellular processes and metabolism.

Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmacological agent.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,4-dioxopyrrolidine core distinguishes it from pyrimidinedione () or phthalimide-based analogs ().

Physicochemical Properties

Comparative data for molecular weight, melting point, and solubility:

Key Observations :

Biological Activity

Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-, also known by its CAS number 22747-91-7, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 322.31 g/mol. Its structure features a pyrrolidine ring substituted with a benzoyl and dioxo group, which is critical for its biological activity.

Benzamide derivatives are known to interact with various biological targets, influencing several pathways:

- Enzyme Inhibition : Research indicates that benzamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in neurodegenerative diseases like Alzheimer’s. For instance, compounds similar to N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- have shown promising AChE inhibitory activity with IC50 values in the low micromolar range .

- Neuroleptic Activity : Some benzamide derivatives exhibit neuroleptic properties, affecting dopamine receptors and potentially providing therapeutic effects in psychotic disorders. A related compound was found to be significantly more potent than traditional neuroleptics like haloperidol .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biological Activity Data Table

Case Studies

- Alzheimer's Disease : A study focused on the synthesis of benzamide derivatives highlighted their dual inhibitory effects on AChE and BACE1, proposing these compounds as potential multi-target drugs for Alzheimer's treatment . The most active compound in this series demonstrated significant inhibition against both enzymes.

- Psychotic Disorders : In a pharmacological evaluation of benzamide derivatives, one compound (YM-09151-2) exhibited remarkable antipsychotic properties—being significantly more effective than established treatments while causing fewer side effects . This suggests that modifications to the benzamide structure can lead to enhanced therapeutic profiles.

- Anti-inflammatory Applications : Another investigation into benzamide analogs indicated their efficacy in reducing TNF-α levels in vitro, pointing towards their utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often employs coupling reactions using reagents like methyl 3-(chlorocarbonyl)propanoate in dichloromethane with pyridine as a base (Scheme 2, ). Catalytic hydrogenation (Pd/C, H₂) may reduce intermediates, requiring inert conditions to avoid side reactions . Yield optimization involves temperature control (e.g., reflux in pyridine for 4 hours) and stoichiometric adjustments of benzoylating agents . Characterization via NMR and HPLC is critical to confirm purity .

Q. How can spectroscopic techniques distinguish structural isomers of this benzamide derivative?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹³C-NMR are essential for differentiating isomers. For example, carbonyl resonances in the 2,4-dioxopyrrolidine moiety appear at δ 170–175 ppm, while benzoyl groups exhibit distinct aromatic splitting patterns in ¹H-NMR . IR spectroscopy can identify hydrogen-bonded carbonyl stretches (~1680 cm⁻¹) versus non-bonded (~1720 cm⁻¹) .

Advanced Research Questions

Q. What computational and experimental approaches validate the compound’s potential as a protease inhibitor?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to protease active sites, guided by the compound’s pyrrolidinone scaffold and benzamide substituents . In vitro assays using fluorogenic substrates (e.g., FRET-based) measure IC₅₀ values under physiological pH (7.4) and temperature (37°C) . Discrepancies between computational and experimental IC₅₀ may arise from solvation effects or conformational flexibility .

Q. How do steric and electronic modifications to the benzoyl group alter bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or bulky substituents (e.g., tert-butyl) to the benzoyl ring via Friedel-Crafts acylation (). Compare IC₅₀ values in enzyme inhibition assays. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility, necessitating logP measurements .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Methodology : Standardize assay conditions (e.g., MTT vs. ATP-based viability assays) and cell culture media. Contradictions may stem from differential expression of target proteins (e.g., overexpression in HeLa vs. low in HEK293). Validate via Western blotting or CRISPR knockouts .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodology : Simulated gastric fluid (pH 2.0) and plasma (pH 7.4) stability tests at 37°C, analyzed via LC-MS. Degradation products (e.g., hydrolyzed pyrrolidinone) indicate susceptibility to esterases. Microsomal incubation (rat/human liver microsomes) quantifies metabolic half-life (t₁/₂) .

Data Analysis and Experimental Design

Q. Which statistical models are suitable for analyzing dose-response data in enzyme inhibition studies?

- Methodology : Four-parameter logistic regression (Hill equation) fits dose-response curves, estimating EC₅₀ and Hill coefficients. Bootstrap resampling (n=1000 iterations) assesses confidence intervals for small datasets. Outliers are identified via Grubbs’ test (α=0.05) .

Q. How can crystallography resolve ambiguities in the compound’s binding mode with target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.